molecular formula C10H11BrCl2N2 B2771088 (7-Bromoquinolin-6-yl)methanamine dihydrochloride CAS No. 1423025-39-1

(7-Bromoquinolin-6-yl)methanamine dihydrochloride

Cat. No.: B2771088
CAS No.: 1423025-39-1
M. Wt: 310.02
InChI Key: XAMKRYSLQVBTGT-UHFFFAOYSA-N
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Description

(7-Bromoquinolin-6-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C10H11BrCl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Chemistry: (7-Bromoquinolin-6-yl)methanamine dihydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also employed in the development of fluorescent probes for imaging applications.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an antimicrobial and anticancer agent. Its ability to interact with specific biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7-Bromoquinolin-6-yl)methanamine dihydrochloride typically involves the bromination of quinoline derivatives followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and subsequent treatment with amine sources under controlled temperatures and pH conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (7-Bromoquinolin-6-yl)methanamine dihydrochloride can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced quinoline derivatives with amine functionalities.

    Substitution: Substituted quinoline derivatives with various nucleophiles replacing the bromine atom.

Mechanism of Action

The mechanism of action of (7-Bromoquinolin-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (6-Bromoquinolin-7-yl)methanamine dihydrochloride
  • (8-Bromoquinolin-5-yl)methanamine dihydrochloride
  • (7-Chloroquinolin-6-yl)methanamine dihydrochloride

Uniqueness: (7-Bromoquinolin-6-yl)methanamine dihydrochloride is unique due to its specific bromine substitution pattern on the quinoline ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other quinoline derivatives. The position of the bromine atom can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

IUPAC Name

(7-bromoquinolin-6-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2.2ClH/c11-9-5-10-7(2-1-3-13-10)4-8(9)6-12;;/h1-5H,6,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMKRYSLQVBTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Br)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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